molecular formula C10H17NO2 B580355 3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one CAS No. 1263283-85-7

3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one

Cat. No.: B580355
CAS No.: 1263283-85-7
M. Wt: 183.251
InChI Key: JKQWHHIQKQXWOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one involves a three-component condensation reaction. This reaction typically includes anisole, isobutyraldehyde, and a corresponding nitrile in the presence of concentrated sulfuric acid as a catalyst . The reaction is carried out in dichloromethane as the solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,3-dimethyl-2-oxa-9-azaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-9(2)6-10(8(12)13-9)4-3-5-11-7-10/h11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQWHHIQKQXWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCCNC2)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677571
Record name 3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263283-85-7
Record name 3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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